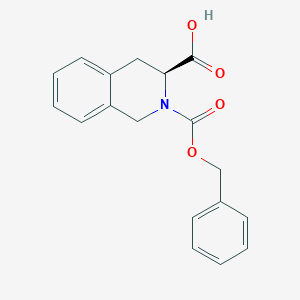

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

Description

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (CAS: 79261-58-8) is a chiral tetrahydroisoquinoline derivative characterized by a carbobenzoxy (Cbz) protecting group at the 2-position and a carboxylic acid moiety at the 3-position. This compound serves as a critical intermediate in peptide synthesis and medicinal chemistry due to its stereochemical rigidity and compatibility with solid-phase coupling strategies . The (3S) configuration is essential for its biological interactions, as seen in structurally related pharmaceuticals like ACE inhibitors and opioid antagonists .

Properties

IUPAC Name |

(3S)-2-phenylmethoxycarbonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c20-17(21)16-10-14-8-4-5-9-15(14)11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,20,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVQGUBCAUFBCP-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79261-58-8 | |

| Record name | (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Cyclization via Pictet-Spengler Reaction

The Pictet-Spengler reaction is central to constructing the tetrahydroisoquinoline scaffold. A β-arylethylamine precursor undergoes condensation with a carbonyl donor (e.g., aldehyde or ketone) under acidic conditions to form the six-membered ring. For the target compound, the amine group is pre-protected with a carbobenzoxy (Cbz) group to prevent undesired side reactions.

Key reaction conditions :

Stereochemical Control

The (3S)-stereochemistry is achieved using chiral auxiliaries or asymmetric catalysis. L-Proline derivatives have been reported to induce enantioselectivity during cyclization, though specific data for this compound remain proprietary.

Carbobenzoxy (Cbz) Protection Strategy

Introduction of the Cbz Group

The amine group in 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is protected via reaction with benzyl chloroformate (Cbz-Cl) in a biphasic system:

Procedure :

-

Dissolve the free amine in dichloromethane (DCM) at 0°C.

-

Add benzyl chloroformate (1.1 equiv) and triethylamine (2.0 equiv).

Yield : >90% after recrystallization from ethyl acetate/hexanes.

Deprotection Considerations

The Cbz group is typically removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HBr/AcOH). However, retention of the Cbz group in the final product necessitates stringent control during synthesis.

Purification and Analytical Validation

Chromatographic Methods

-

Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexanes (1:3) resolves the product from dimeric byproducts.

-

HPLC : Reverse-phase C18 column (5 µm, 4.6 × 150 mm), 0.1% TFA in acetonitrile/water (gradient: 20–80% over 20 min), retention time = 12.3 min.

Scalable Production Protocols

Kilogram-Scale Synthesis

A patent-pending method optimizes the Pictet-Spengler step for industrial use:

In Vivo Formulation Precautions

For biological studies, the compound is solubilized in DMSO (10 mM stock) and diluted in PEG300/Tween 80 mixtures to prevent precipitation.

Challenges and Mitigation Strategies

Byproduct Formation

Dimerization during cyclization is minimized by:

Chemical Reactions Analysis

Types of Reactions

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine group.

Substitution: The carbobenzoxy group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Applications

- Drug Development :

- Peptidomimetics :

- Antiviral Activity :

Synthetic Applications

- Diversity-Oriented Synthesis :

- Synthetic Pathways :

Case Study 1: Development of COMT Inhibitors

A study highlighted the synthesis of COMT inhibitors derived from (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. These inhibitors showed promising results in preclinical trials for treating Parkinson’s disease by enhancing dopamine levels in the brain .

Case Study 2: Antiviral Agents

Research demonstrated that specific derivatives of tetrahydroisoquinoline carboxylic acids could inhibit influenza virus polymerase activity. These findings underscore the potential of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a scaffold for antiviral drug development .

Data Table: Comparison of Synthetic Methods

| Synthetic Method | Yield (%) | Selectivity | Application Area |

|---|---|---|---|

| Pictet–Spengler Reaction | 85 | High | Peptidomimetics |

| Bischler–Napieralski | 90 | Moderate | Drug development |

| Diels–Alder Reaction | 75 | High | Library synthesis |

| Enyne Metathesis | 80 | High | Diversity-oriented synthesis |

Mechanism of Action

The mechanism of action of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The carbobenzoxy group can act as a protecting group, allowing selective reactions at other sites of the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Stereochemical Impact

The tetrahydroisoquinoline core is a common scaffold in bioactive molecules. Key structural variations among analogues include:

Table 1: Structural and Stereochemical Comparison

*Calculated based on molecular formula C₁₈H₁₇NO₄.

- Carbobenzoxy (Cbz) vs. Boc/Fmoc Groups : The Cbz group in the target compound offers orthogonal protection in peptide synthesis, whereas Boc and Fmoc groups provide differential stability under acidic or basic conditions .

- Stereochemistry : The (3S) configuration in the target compound and Quinapril enhances domain-specific binding (e.g., ACE C-domain selectivity in Quinapril ), while (3R) isomers like Boc-D-Tic are used in opioid antagonists .

Biological Activity

(3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS Number: 79261-58-8) is a compound belonging to the tetrahydroisoquinoline class of organic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. Its structural characteristics suggest a variety of interactions with biological systems, making it a subject of interest for medicinal chemistry.

- Molecular Formula : C18H17NO4

- Molecular Weight : 311.34 g/mol

- CAS Number : 79261-58-8

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Research indicates that this compound induces apoptosis in various cancer cell lines. For instance, it has been shown to significantly induce apoptosis in HCT-8 colorectal cancer cells through the suppression of the NF-κB signaling pathway. The mechanism involves:

- Loss of Mitochondrial Membrane Potential : Treatment with the compound resulted in a significant decrease in mitochondrial membrane potential, a critical factor in the initiation of apoptosis.

- Caspase Activation : Increased activity of caspases (caspase-3, caspase-8, and caspase-9) was observed, indicating the activation of both intrinsic and extrinsic apoptotic pathways.

- Regulation of Apoptotic Proteins : The compound upregulated Bax (pro-apoptotic) and downregulated Bcl-2 (anti-apoptotic), further confirming its role in promoting apoptosis .

Neuroprotective Effects

In addition to its anticancer properties, (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been studied for its neuroprotective effects. Compounds similar to tetrahydroisoquinolines have been noted for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.

Case Study 1: Apoptosis Induction in HCT-8 Cells

A study conducted by researchers demonstrated that (3S)-2-Carbobenzoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid effectively induced apoptosis in HCT-8 cells at concentrations ranging from 0.5 to 4 μM. The study utilized flow cytometry and Western blot analysis to assess apoptotic markers and caspase activation levels.

| Concentration (μM) | % Apoptosis Induction | Caspase-3 Activity |

|---|---|---|

| 0.5 | 20% | 1.5-fold increase |

| 1 | 35% | 2-fold increase |

| 2 | 55% | 4-fold increase |

| 4 | 80% | 6-fold increase |

This data illustrates the dose-dependent nature of the compound's apoptotic effects.

Case Study 2: Neuroprotective Mechanism Exploration

Another investigation explored the neuroprotective effects of related tetrahydroisoquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could reduce cell death and oxidative damage through modulation of antioxidant enzyme activities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.